Mass Difference of +3.02 Da Enables Baseline Mass Spectrometric Resolution and Eliminates Isotopic Interference
2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 exhibits a molecular weight of 229.29 g/mol, representing a mass increase of +3.02 Da relative to unlabeled 2-([1,1'-biphenyl]-4-yl)propanoic acid (226.27 g/mol) due to substitution of three hydrogen atoms with deuterium at the α-methyl position . For small-molecule analytes (molecular weight < 1,000 Da), a mass difference of three or more units is established as the minimum requirement to prevent spectral overlap between the analyte and internal standard ion clusters, particularly when accounting for naturally occurring 13C isotopes of the analyte that contribute to M+1 and M+2 signals . D1 or D2 labeled internal standards, by contrast, exhibit mass shifts of only +1.02 or +2.03 Da, placing their molecular ion peaks within the natural isotopic envelope of the unlabeled analyte and introducing cross-talk that systematically biases quantification at low analyte concentrations .
| Evidence Dimension | Mass spectrometric resolution (Δ mass from unlabeled analyte) |
|---|---|
| Target Compound Data | +3.02 Da (three deuterium atoms) |
| Comparator Or Baseline | D1-labeled analog: +1.02 Da; D2-labeled analog: +2.03 Da; unlabeled: 0 Da |
| Quantified Difference | Δ mass = +3.02 Da vs. +1.02 or +2.03 Da for less extensively deuterated analogs |
| Conditions | High-resolution or triple quadrupole mass spectrometry; molecular weight of unlabeled compound = 226.27 g/mol |
Why This Matters
The +3 Da mass shift ensures that the internal standard signal resides outside the natural isotopic envelope of the unlabeled analyte, eliminating a source of systematic positive bias and enabling accurate quantification across the full calibration range.
